molecular formula C19H20FN3O4 B2742735 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide CAS No. 1207049-30-6

2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide

Cat. No.: B2742735
CAS No.: 1207049-30-6
M. Wt: 373.384
InChI Key: SEOXNCRPXOUXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a specialized small molecule featuring a acetamide linker connecting a 2-fluorophenoxy moiety and a substituted dihydropyridinone ring integrated with a pyrrolidine carbonyl group . This complex architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. While its specific biological profile is an active area of investigation, its structural characteristics suggest potential as a key intermediate or a scaffold for the development of novel therapeutic agents. Researchers can leverage this compound in high-throughput screening campaigns to identify new bioactive molecules or in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. The presence of both fluorinated aryl and amide-substituted pyridone groups, which are common pharmacophores in patented pharmaceutical compounds, indicates its relevance for research into sodium channel modulation and related pathways . This product is intended for laboratory research purposes by qualified professionals.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-22-11-13(18(25)23-8-4-5-9-23)10-15(19(22)26)21-17(24)12-27-16-7-3-2-6-14(16)20/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOXNCRPXOUXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)COC2=CC=CC=C2F)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide (CAS Number: 1207049-30-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

  • A fluorophenoxy group, which may enhance lipophilicity and biological activity.
  • A pyrrolidine moiety known for its versatility in medicinal chemistry.
  • A dihydropyridine structure that is often associated with cardiovascular and neurological effects.

The molecular formula is C19H20FN3O4C_{19}H_{20}FN_{3}O_{4} with a molecular weight of 373.4 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its anticancer , antimicrobial , and neurological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine, similar to the compound , exhibit significant anticancer properties. For instance, a study involving novel 5-oxopyrrolidine derivatives demonstrated selective cytotoxicity against lung adenocarcinoma cells (A549) while sparing non-cancerous cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54910Apoptosis induction
Compound BHCT11615Cell cycle arrest
2-(2-fluorophenoxy)...TBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been documented. These compounds have shown efficacy against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Neurological Activity

Compounds with similar structures have been investigated for their effects on glutamatergic neurotransmission, which is crucial in conditions like epilepsy. For example, derivatives have been shown to act as noncompetitive antagonists at AMPA receptors, thereby modulating excitatory neurotransmission . This suggests potential therapeutic applications in treating seizure disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Anticancer Study : In a comparative study using MTT assays, it was found that certain derivatives significantly reduced cell viability in A549 cells compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Screening : Another study screened various pyrrolidine derivatives against resistant bacterial strains, demonstrating promising results in inhibiting growth at low micromolar concentrations .
  • Neuropharmacology Research : Investigations into the neuroprotective effects of similar compounds revealed potential benefits in models of neurodegeneration and seizure activity .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide may act as antagonists at glutamate receptors, which are implicated in various neurological disorders such as epilepsy and Alzheimer's disease. For instance, studies have shown that derivatives of pyridinyl compounds exhibit significant activity against AMPA receptors, which are crucial in mediating excitatory neurotransmission in the brain .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar pyrrolidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, a study on 5-oxopyrrolidine derivatives demonstrated promising anticancer activity against A549 lung cancer cells, indicating that modifications to the pyrrolidine structure can enhance efficacy against tumor cells .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of related compounds. The introduction of various substituents on the pyrrolidine ring has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The modifications in the chemical structure can significantly affect the antimicrobial activity, making these compounds valuable in developing new antibiotics .

Case Studies

StudyFocusFindings
Study on AMPA Receptor Antagonists Neurological DisordersIdentified noncompetitive antagonists that reduce seizure activity in animal models .
Anticancer Activity Evaluation Cancer ResearchDemonstrated significant cytotoxic effects on A549 lung cancer cells with specific derivatives showing enhanced potency .
Antimicrobial Screening MicrobiologyFound that certain modifications led to increased efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure Variations

Target Compound vs. Benzothiazole-Based Acetamides

Compounds from EP 3 348 550A1 (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide) replace the dihydropyridinone core with a benzothiazole ring . Key differences include:

  • Electron-Withdrawing Effects: The benzothiazole’s sulfur and nitrogen atoms enhance aromatic electron withdrawal compared to the dihydropyridinone’s lactam.
  • Substituent Positioning: The target’s fluorophenoxy group at the acetamide contrasts with chlorophenyl/methoxyphenyl groups in benzothiazole analogues, which may alter steric and electronic interactions with targets.
Target Compound vs. 1,4-Dihydropyridines

Compounds like AZ331 (from Pharmacology and Pharmacy) share a dihydropyridine core but differ in substituents :

  • AZ331 incorporates a thioether linkage, cyano group, and furyl substituent, which are absent in the target.
  • The target’s pyrrolidine carbonyl may improve solubility compared to AZ331’s methoxyphenyl and thioether groups.

Substituent Analysis

Fluorophenoxy vs. Halogenated/Methoxylated Phenyl Groups
  • The target’s 2-fluorophenoxy group offers moderate electronegativity and metabolic stability, whereas analogues like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1) use 4-chlorophenyl or 3-methoxyphenyl groups .
Pyrrolidine Carbonyl vs. Alternative Moieties
  • The pyrrolidine-1-carbonyl group in the target provides a rigid, hydrogen-bond-accepting motif. In contrast, Pharmacopeial compounds (e.g., [2,6-dimethylphenoxy]acetamides) use hydroxy and diphenylhexanamide backbones, prioritizing stereochemical complexity .

Structural and Functional Implications

Feature Target Compound Analogues Potential Impact
Core Structure 1,2-Dihydropyridinone Benzothiazole (EP 3 348 550A1) , 1,4-Dihydropyridine (AZ331) Altered electron distribution and binding pocket compatibility.
Aromatic Substituent 2-Fluorophenoxy 4-Chlorophenyl (EP 3 348 550A1) , 2-Furyl (AZ331) Fluorine improves metabolic stability; chlorine/furyl modulate lipophilicity.
Functional Groups Pyrrolidine-1-carbonyl Hydroxy (Pharmacopeial compounds) , Thioether (AZ331) Pyrrolidine enhances solubility; thioether may confer redox activity.

Research Findings and Inferences

  • Metabolic Stability: The fluorophenoxy group likely reduces oxidative metabolism compared to chlorophenyl or methoxyphenyl analogues .
  • Solubility : The pyrrolidine carbonyl may improve aqueous solubility relative to highly lipophilic benzothiazole derivatives.
  • Target Selectivity: The dihydropyridinone core’s lactam could favor interactions with serine proteases or kinases, whereas benzothiazoles might target nucleic acid-binding proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, fluorophenol derivatives can undergo nucleophilic substitution with activated pyridinone intermediates under alkaline conditions to form the phenoxy linkage . Acidic reduction (e.g., using iron powder) may follow to generate amine intermediates, which are then condensed with carbonyl-containing reagents (e.g., cyanoacetic acid) using coupling agents like EDC/HOBt .
  • Critical Factors : Solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for condensation), and catalyst selection (Lewis acids like ZnCl₂) significantly impact yield and purity. For instance, higher temperatures may accelerate side reactions in pyrrolidine-carbonyl formation .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be systematically applied to confirm the structure?

  • Methodology :

  • ¹H/¹³C NMR : Identify fluorine coupling patterns in the 2-fluorophenoxy group (e.g., doublet of doublets near δ 7.0–7.5 ppm) and pyrrolidine carbonyl signals (δ 165–170 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 430.1523 for C₂₁H₂₁FN₃O₄) with <2 ppm error .
  • IR Spectroscopy : Detect amide C=O stretches (~1680 cm⁻¹) and pyrrolidine N-H bends (~1550 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., hydrolysis of the acetamide group) .
  • Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to track compound accumulation in target organs .
  • Mechanistic Validation : Compare in vitro IC₅₀ values (e.g., kinase inhibition assays) with in vivo efficacy in disease models (e.g., xenografts). Discrepancies may arise from off-target effects or protein binding .

Q. How can computational modeling predict the binding affinity of this compound with kinase targets, and what validation experiments are required?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Prioritize poses with hydrogen bonds to the fluorophenoxy group and hydrophobic contacts with pyrrolidine .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS). Validate with SPR assays to measure kinetic parameters (kₐ, k𝒹) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for structural analogs to guide SAR optimization .

Q. What structural analogs of this compound exhibit divergent biological activities, and how can SAR studies guide further optimization?

  • Methodology :

  • SAR Table :
Compound ModificationsBiological Activity ShiftKey Reference
Replacement of pyrrolidine with piperidineReduced kinase inhibition (ΔIC₅₀ = 2.5×)
Substitution of 2-fluorophenoxy with 4-chlorophenoxyEnhanced metabolic stability
Addition of methyl group to pyridinoneImproved solubility (logP reduced by 0.8)
  • Guidelines : Prioritize modifications that balance lipophilicity (clogP <3) and hydrogen-bond donors (<3) to optimize permeability and solubility .

Methodological Considerations for Experimental Design

  • Data Contradiction Analysis : Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm target engagement. For example, discrepancies in apoptosis assays may arise from off-target caspase activation .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent recycling (e.g., toluene for extractions) and minimizing column chromatography via crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.